molecular formula C22H23N5O B4689389 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile

2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No. B4689389
M. Wt: 373.5 g/mol
InChI Key: OENRGXCESPRYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile, also known as ABT-888, is a chemical compound that has gained significant attention in the field of cancer research. ABT-888 belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which are compounds that target PARP enzymes involved in DNA repair mechanisms.

Mechanism of Action

2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. When DNA damage occurs, PARP enzymes are activated to repair the damage. Inhibiting PARP enzymes prevents the repair of DNA damage, leading to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP enzymes. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile has several advantages for lab experiments. It is a potent and selective PARP inhibitor, making it a useful tool for studying the role of PARP enzymes in DNA repair mechanisms. In addition, this compound has been extensively studied in preclinical and clinical studies, providing a wealth of information on its properties and potential therapeutic applications.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have off-target effects on other enzymes, which can complicate its use as a tool for studying PARP enzymes.

Future Directions

There are several future directions for research on 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize cancer therapy. Finally, there is growing interest in the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, for the treatment of cancer.

Scientific Research Applications

2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile has been extensively studied for its potential use in cancer therapy. PARP enzymes are involved in DNA repair mechanisms, and inhibiting these enzymes can lead to the accumulation of DNA damage and eventually cell death. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP enzymes. Clinical trials have shown promising results for this compound in combination with chemotherapy for the treatment of breast, ovarian, and other types of cancer.

properties

IUPAC Name

2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c23-15-19-20(28)25-21(24-18-9-5-2-6-10-18)26-22(19)11-13-27(14-12-22)16-17-7-3-1-4-8-17/h1-10,19H,11-14,16H2,(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENRGXCESPRYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(=O)NC(=N2)NC3=CC=CC=C3)C#N)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 6
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.